1,4-Diethynyl-2-methylbenzene
Description
1,4-Diethynyl-2-methylbenzene is a substituted benzene derivative featuring two ethynyl (-C≡CH) groups at the 1,4-positions and a methyl (-CH₃) group at the 2-position. This compound is of interest in materials science, particularly in conjugated polymer synthesis and molecular electronics, where extended π-systems are critical .
Hypothetical Molecular Data (derived from structural analogs):
- Molecular Formula: C₁₁H₈
- Molecular Weight: 140.18 g/mol
Properties
CAS No. |
97009-24-0 |
|---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,4-diethynyl-2-methylbenzene |
InChI |
InChI=1S/C11H8/c1-4-10-6-7-11(5-2)9(3)8-10/h1-2,6-8H,3H3 |
InChI Key |
VWSUUXABFFFLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
1,4-Diethenylbenzene (Divinylbenzene)
1,4-Diisopropenylbenzene
- Molecular Formula : C₁₂H₁₄
- Molecular Weight : 158.24 g/mol
- Substituents : Two isopropenyl (-C(CH₃)=CH₂) groups at 1,4-positions.
- Properties :
- Bulkier substituents increase steric hindrance, reducing reactivity in cross-coupling reactions.
- Higher molecular weight compared to ethynyl/ethenyl analogs due to additional methyl branches.
1,4-Dibromo-2-methylbenzene
- Molecular Formula : C₇H₆Br₂
- Molecular Weight : 249.93 g/mol
- Substituents : Two bromine atoms at 1,4-positions and a methyl group at the 2-position.
- Properties :
Data Table: Structural and Physical Properties
Research Findings and Implications
- Electronic Effects : Ethynyl groups enhance electron-withdrawing character and conjugation compared to ethenyl or isopropenyl groups, making this compound suitable for conductive polymers .
- Steric Effects : The methyl group at the 2-position may hinder reactivity in electrophilic substitution but stabilize intermediates in catalytic processes.
- Thermodynamic Stability : Divinylbenzene derivatives exhibit lower thermal stability than ethynyl analogs due to weaker C=C bonds .
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